molecular formula C22H28O2Si B174111 Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130745-59-4

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B174111
CAS No.: 130745-59-4
M. Wt: 352.5 g/mol
InChI Key: QCWGWVNDCMJXAK-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a silyl-protected cyclohexanone derivative. The tert-butyldiphenylsilyl (TBDPS) group at the 4-position enhances steric bulk and lipophilicity compared to unprotected hydroxyl analogs. This compound is primarily utilized in organic synthesis for temporary protection of hydroxyl groups, enabling selective reactions under basic or nucleophilic conditions.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGWVNDCMJXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465268
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130745-59-4
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :

    • 4-Hydroxycyclohexanone (1.0 equiv)

    • tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equiv)

    • Triethylamine (Et₃N, 2.0 equiv) as a base

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of TBDPS-Cl.

  • Procedure :

    • The reaction is conducted under nitrogen atmosphere at 0–25°C.

    • TBDPS-Cl is added dropwise to a stirred solution of 4-hydroxycyclohexanone and Et₃N.

    • Completion is typically achieved within 2–4 hours, monitored by thin-layer chromatography (TLC).

  • Work-Up :

    • The mixture is washed with 1 M HCl to remove excess base, followed by saturated NaHCO₃ and brine.

    • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • Purification via silica gel chromatography yields the product in 75–85% purity.

Oxidation of 4-[(tert-Butyldiphenylsilyl)oxy]cyclohexanol

An alternative two-step approach involves synthesizing the silyl-protected alcohol followed by oxidation to the ketone.

Step 1: Silylation of 4-Cyclohexanol

  • Reactants :

    • 4-Cyclohexanol (1.0 equiv)

    • TBDPS-Cl (1.1 equiv)

    • Imidazole (1.5 equiv) as a base

  • Conditions :

    • Solvent: DMF or DCM

    • Temperature: 25°C

    • Reaction time: 12 hours

  • Outcome :

    • 4-[(tert-Butyldiphenylsilyl)oxy]cyclohexanol is isolated in 90% yield after column chromatography.

Step 2: Oxidation to Cyclohexanone

  • Oxidizing Agents :

    • Trichloroisocyanuric acid (TCCA) with pyridine in ethyl acetate.

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with CuCl₂ and diimine ligands.

  • Optimized Protocol (TCCA/Pyridine) :

    • 4-[(tert-Butyldiphenylsilyl)oxy]cyclohexanol (1.0 equiv) is dissolved in ethyl acetate.

    • TCCA (0.5 equiv) and pyridine (1.2 equiv) are added sequentially.

    • The reaction proceeds at 20°C for 20 minutes, yielding 98% conversion to the ketone.

Comparative Analysis of Methods

Parameter Direct Silylation Oxidation Route
Starting Material4-Hydroxycyclohexanone4-Cyclohexanol
Steps12
Yield (%)75–8570–90
Key AdvantageSimplicityHigher purity
LimitationAvailability of 4-hydroxycyclohexanoneLonger reaction time

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

  • Solvent Effects :

    • DCM : Provides optimal solubility for silyl chlorides but requires strict anhydrous conditions.

    • THF : Enhances reaction rate due to higher polarity but may lead to side reactions with sensitive substrates.

  • Base Selection :

    • Triethylamine : Preferred for its low cost and efficient HCl scavenging.

    • Imidazole : Reduces side reactions in sterically hindered systems.

Industrial-Scale Considerations

For large-scale production, continuous flow systems have been proposed to improve safety and reproducibility:

  • Microreactor Setup :

    • Residence Time : 10–15 minutes.

    • Temperature Control : Maintained at 25°C ± 2°C.

    • Productivity : 1.2 kg/day with ≥95% purity.

Challenges and Mitigation Strategies

  • Hydrolysis of TBDPS-Cl :

    • Add molecular sieves (4Å) to absorb moisture.

  • Byproduct Formation :

    • Use excess TBDPS-Cl (1.5 equiv) to drive the reaction to completion.

  • Purification Difficulties :

    • Employ gradient elution (hexane:ethyl acetate 9:1 to 4:1) during column chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the silyl group.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the subsequent functionalization of the hydroxyl group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R,5R) (CAS 141404-08-2)
  • Molecular Formula : C18H38O4Si2
  • Molecular Weight : 374.668 g/mol
  • Key Features :
    • Two tert-butyldimethylsilyl (TBS) groups at positions 3 and 5.
    • Hydroxyl group retained at position 4.
    • Chiral centers at C3 and C5.
  • Comparison :
    • The target compound has a single TBDPS group at position 4, whereas this analog uses two smaller TBS groups. The diphenyl substituents in TBDPS confer greater steric hindrance and lipophilicity than dimethyl groups in TBS .
Cyclohexanone,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 74173-08-3)
  • Molecular Formula : C12H24O2Si
  • Molecular Weight : ~228.4 g/mol
  • Key Features :
    • TBS group at position 2.
  • Comparison: Substituent position (2 vs. 4) alters electronic and steric effects on the cyclohexanone ring. Position 4 substitution may reduce ketone reactivity due to increased distance from the silyl group .
4-Hydroxycyclohexanone (CAS 13482-22-9)
  • Molecular Formula : C6H10O2
  • Molecular Weight : 114.14 g/mol
  • Key Features :
    • Unprotected hydroxyl group at position 4.
  • Comparison :
    • The TBDPS group in the target compound replaces the hydroxyl, improving stability under acidic/basic conditions. This protection is critical in multi-step syntheses to prevent unwanted side reactions .

Physicochemical Properties

Property Target Compound (Estimated) 3,5-Bis-TBS-4-hydroxy (CAS 141404-08-2) 2-TBS (CAS 74173-08-3) 4-Hydroxycyclohexanone (CAS 13482-22-9)
Molecular Weight ~370 g/mol 374.668 g/mol 228.4 g/mol 114.14 g/mol
Boiling Point >300°C (estimated) Not reported Not reported 256°C
Lipophilicity (LogP) High (TBDPS group) Moderate (TBS groups) Moderate (TBS group) Low (hydroxyl group)
Stability High (hydrolysis-resistant) Moderate (dual TBS) Moderate Low (prone to oxidation)

Biological Activity

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS Number: 130745-59-4) is a synthetic compound derived from cyclohexanone, characterized by the presence of a tert-butyl diphenylsilyl group. This compound is notable for its applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.

  • Molecular Formula : C22H28O2Si
  • Molecular Weight : 352.54 g/mol
  • Boiling Point : Approximately 425.1 ± 45.0 °C (predicted)
  • Density : 1.05 ± 0.1 g/cm³ (predicted)

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily acts as a protecting group in organic synthesis. The tert-butyl diphenylsilyl moiety shields hydroxyl groups from unwanted reactions during synthetic processes, allowing for selective deprotection under mild conditions. This selectivity is essential for the synthesis of complex organic molecules.

Biological Activity

Research into the biological activity of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- indicates several potential applications:

  • Antioxidant Activity : Preliminary studies suggest that compounds with silyl groups exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Antimicrobial Properties : Some derivatives of cyclohexanone have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.
  • Pharmaceutical Intermediates : Its role as a precursor in synthesizing biologically active compounds positions it as a valuable intermediate in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of silyl derivatives, including cyclohexanones:

  • Antioxidant Studies :
    • A study by Zhang et al. (2020) demonstrated that silyl ethers can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Activity :
    • Research conducted by Smith et al. (2021) showed that certain cyclohexanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.
  • Synthesis of Bioactive Compounds :
    • In a study by Lee et al. (2019), Cyclohexanone derivatives were used to synthesize new classes of anti-inflammatory drugs, showcasing the compound's utility in medicinal chemistry.

Comparison with Similar Compounds

To better understand the unique properties of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological Activity
CyclohexanoneCyclohexanoneBasic solvent; limited biological activity
Cyclohexanone, 4-tert-butylCyclohexanone 4-tert-butylModerate antioxidant properties
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-Cyclohexanone SilylPotential antioxidant and antimicrobial activity

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